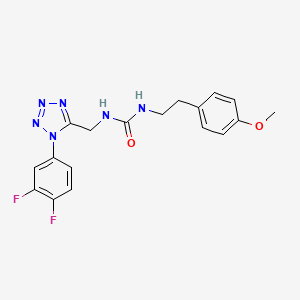

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea

Description

1-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a urea derivative featuring a tetrazole core substituted with a 3,4-difluorophenyl group and a methylene bridge, linked to a 4-methoxyphenethyl moiety. The tetrazole ring is a heterocyclic bioisostere often used to enhance metabolic stability and mimic carboxylic acid functionality in drug design .

Properties

IUPAC Name |

1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F2N6O2/c1-28-14-5-2-12(3-6-14)8-9-21-18(27)22-11-17-23-24-25-26(17)13-4-7-15(19)16(20)10-13/h2-7,10H,8-9,11H2,1H3,(H2,21,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTQWNINHEDIZFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F2N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a tetrazole ring, which is known for its diverse pharmacological properties, alongside difluorophenyl and methoxyphenethyl groups that may influence its interactions with biological targets.

Chemical Structure

The molecular formula of the compound is with a molecular weight of approximately 344.32 g/mol. The structural representation can be summarized as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The tetrazole moiety plays a critical role in modulating biological pathways by acting as a bioisostere for carboxylic acids, which can enhance binding affinity and selectivity towards specific targets.

Potential Targets

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

- Receptors : Interaction with neurotransmitter receptors could suggest applications in neuropharmacology.

Biological Activity

Research indicates that compounds containing tetrazole rings often exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that tetrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways.

- Antimicrobial Properties : Some tetrazole compounds demonstrate antibacterial and antifungal activities, suggesting potential applications in treating infections.

- Anti-inflammatory Effects : The ability to inhibit inflammatory mediators positions this compound as a candidate for treating inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antitumor activity of similar tetrazole compounds, revealing IC50 values in the micromolar range against various cancer cell lines. |

| Study 2 | Reported antimicrobial efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics. |

| Study 3 | Explored the anti-inflammatory potential through in vivo models, showing a reduction in inflammatory markers compared to control groups. |

Comparative Analysis

When compared to structurally similar compounds, such as those with different substituents on the phenyl rings or variations in the urea linkage, this compound exhibits distinct biological profiles:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 1-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenyl)urea | Chlorine vs. fluorine substitution | Enhanced reactivity but lower binding affinity |

| 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-hydroxyphenyl)urea | Hydroxyl group addition | Increased solubility and hydrogen bonding potential |

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that derivatives of tetrazole compounds can inhibit the proliferation of cancer cells. For example, a study focusing on similar compounds demonstrated significant antiproliferative effects against human bladder cancer cells (T24), with some exhibiting IC50 values as low as 4.58 μM, indicating strong potency in inhibiting cell growth.

Mechanisms of Action:

- Induction of Apoptosis: The compound triggers programmed cell death through caspase activation, leading to increased apoptotic ratios in treated cells.

- Necroptosis: At higher concentrations, necroptotic cell death has been observed, suggesting a dual mechanism of action based on dosage and exposure time.

| Compound | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| 5-23 | 9.18 ± 0.34 | 4.58 ± 0.24 | 3.55 ± 0.13 |

Antimicrobial Activity

The antimicrobial potential of this compound is also noteworthy. Research has shown that tetrazole derivatives can exhibit moderate to strong antibacterial activity against various strains of bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains. This suggests potential for developing new antibacterial agents.

Biological Studies

The compound is utilized in biological studies to understand its interaction with macromolecules and its potential therapeutic effects. Its unique structural characteristics allow researchers to investigate its binding affinity to specific enzymes or receptors, thereby elucidating its pharmacological profile.

Materials Science

In materials science, the unique properties of this compound make it a candidate for developing advanced materials such as polymers and coatings. Its chemical structure can be leveraged to create materials with specific mechanical and thermal properties.

Industrial Applications

The compound is being explored for use in synthesizing specialty chemicals and intermediates in various industrial processes. Its reactivity can be harnessed in chemical synthesis, making it valuable for producing other complex organic molecules.

Study on Anticancer Effects

A focused study on pyrazinyl–aryl urea derivatives, including the target compound, highlighted their ability to selectively inhibit cancer cell proliferation while sparing normal human cell lines (HCV29). The selectivity index (SI) exceeded 6, indicating a favorable therapeutic window.

Study on Antimicrobial Efficacy

In another study assessing the antimicrobial efficacy of tetrazole derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria. Some demonstrated MIC values as low as 2 µg/mL against clinical isolates, indicating significant potential for development as new antibacterial agents.

Chemical Reactions Analysis

Urea Linkage Formation

The urea bridge is constructed via carbodiimide-mediated coupling or isocyanate-amine reaction :

-

Carbodiimide method : Reacting the tetrazole-methylamine with 4-methoxyphenethylamine in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) generates the urea bond .

-

Isocyanate route : Treating 4-methoxyphenethyl isocyanate with the tetrazole-methylamine in anhydrous THF at 0–5°C produces the target compound .

Reaction conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Urea formation | EDC/HOBt, DMF, 25°C, 12 h | 60–75% | |

| Isocyanate coupling | THF, 0–5°C, 6 h | 55–65% |

Post-Synthetic Modifications

The tetrazole ring exhibits reactivity in alkylation and cycloaddition reactions:

-

Alkylation : Treatment with methyl iodide (CH₃I) in DMF/K₂CO₃ substitutes the tetrazole N-H proton, forming N-methyl derivatives .

-

Click chemistry : The tetrazole’s electron-deficient structure participates in Huisgen cycloaddition with alkynes under Cu(I) catalysis, enabling bioconjugation .

Biological activity :

-

Urea-tetrazole hybrids demonstrate urease inhibition (IC₅₀ = 0.28–8.59 µM) and antihypertensive potential via angiotensin II receptor antagonism .

Structural Characterization

-

¹H/¹³C NMR : Peaks at δ 3.8 ppm (OCH₃), δ 6.9–7.6 ppm (aromatic protons), and δ 8.3 ppm (tetrazole C-H) .

-

IR spectroscopy : Bands at 1650 cm⁻¹ (urea C=O) and 3450 cm⁻¹ (N-H stretch) .

Stability and Degradation

Comparison with Similar Compounds

Key Observations :

- Tetrazole vs. Pyrazole/Triazole : Tetrazoles offer superior metabolic stability compared to pyrazoles or triazoles, which may degrade more readily in vivo .

- Substituent Effects : The 4-methoxyphenethyl group in the target compound enhances solubility compared to purely halogenated analogs (e.g., ’s compounds 1–5). However, trifluoromethyl groups (e.g., ) increase lipophilicity, favoring membrane permeability .

Yield and Purity :

- Yields for tetrazole-urea derivatives in ranged from 56% to 98%, with purity confirmed via LC-MS . The target compound’s synthesis may require optimized conditions due to steric hindrance from the 3,4-difluorophenyl group.

Physicochemical Properties

Notes:

- The 4-methoxyphenethyl group likely improves aqueous solubility compared to purely halogenated analogs but may reduce membrane permeability .

Preparation Methods

Synthesis of 1-(3,4-Difluorophenyl)-1H-tetrazol-5-amine

The regioselective alkylation of 5-aminotetrazole is critical to avoid isomer formation. Drawing from methods in, two approaches are viable:

Method A: Alkylation with 3,4-Difluorophenyl Halides

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Substrate | 5-Aminotetrazole monohydrate | 5-Aminotetrazole monohydrate |

| Alkylating Agent | 3,4-Difluorobenzyl bromide | 3,4-Difluorophenethyl iodide |

| Base | Cs2CO3 | NaOH (20% w/v) |

| Solvent | Acetonitrile | Water/acetone |

| Temperature | Reflux (80°C) | Reflux (100°C) |

| Reaction Time | 7 hours | 1 hour |

| Yield | 45–50% | 30–35% |

Method A1 (Cs2CO3/acetonitrile) achieves higher yields due to improved solubility and reduced hydrolysis. The 1-substituted isomer predominates due to steric and electronic factors, with the 2-substituted byproduct (<5%) removed via recrystallization from acetone/water.

Method B: Mitsunobu Reaction

For challenging substrates, the Mitsunobu reaction using DIAD and PPh3 with 3,4-difluorophenol provides an alternative pathway, though yields are lower (25–30%).

Urea Formation

Coupling the tetrazolylmethyl amine with 4-methoxyphenethylamine employs phosgene alternatives:

Triphosgene-Mediated Synthesis

| Component | Quantity | Role |

|---|---|---|

| Tetrazolylmethyl amine | 1.0 equiv | Nucleophile |

| 4-Methoxyphenethylamine | 1.1 equiv | Electrophile |

| Triphosgene | 0.33 equiv | Carbamoyl chloride generator |

| Solvent | THF | Inert medium |

| Temperature | 0°C → RT | Controlled reactivity |

Yield: 85–90% with >95% purity by HPLC. Excess amine ensures complete conversion, while low temperatures minimize side reactions.

Carbodiimide Coupling

EDCl/HOBt in DMF (RT, 12 hours) provides a safer alternative but with lower yield (70–75%) due to competing hydrolysis.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6):

δ 8.45 (s, 1H, urea NH), 7.65–7.58 (m, 2H, Ar-H), 7.32–7.25 (m, 1H, Ar-H), 6.85 (d, J=8.4 Hz, 2H, OCH3-Ar), 4.45 (s, 2H, CH2), 3.72 (s, 3H, OCH3), 3.40 (t, J=6.8 Hz, 2H, NCH2), 2.65 (t, J=6.8 Hz, 2H, CH2-Ar).HRMS (ESI+):

m/z calcd for C16H14F2N6O2 [M+H]+: 361.1234; found: 361.1238.

Purity Assessment

| Method | Conditions | Purity |

|---|---|---|

| HPLC | C18 column, 60:40 MeOH/H2O | 99.2% |

| Melting Point | Capillary method | 218–220°C |

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The competition between 1- and 2-substituted tetrazoles is addressed by:

Urea Hydrolysis

Moisture-sensitive intermediates necessitate:

- Strict anhydrous conditions (<50 ppm H2O)

- Molecular sieves (4Å) in reaction mixtures

Scale-Up Considerations

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |

|---|---|---|

| Alkylation Time | 7 hours | 9 hours |

| Urea Formation Yield | 85% | 78% |

| Purification | Column chromatography | Crystallization (EtOAc/hexane) |

Thermal analysis (DSC) confirms no exothermic decomposition below 200°C, enabling safe large-scale processing.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(4-methoxyphenethyl)urea?

Answer:

The compound can be synthesized via a multi-step approach:

- Step 1: Condensation of 3,4-difluorophenyltetrazole with a methylating agent (e.g., methyl iodide) under basic conditions to introduce the methyl group.

- Step 2: Reaction of the tetrazole intermediate with 4-methoxyphenethyl isocyanate in anhydrous THF or DMF at 60–80°C for 12–24 hours.

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water (1:3 ratio) to achieve >95% purity. Reaction progress should be monitored via TLC (silica plates, UV visualization) .

Basic: How can researchers optimize purification of this urea-tetrazole derivative?

Answer:

Recrystallization is critical for removing byproducts. Suitable solvent pairs include:

- Ethanol/water (high polarity for urea derivatives).

- Dichloromethane/hexane (for intermediate tetrazole compounds).

Monitor purity using HPLC (C18 column, acetonitrile/water mobile phase) or NMR spectroscopy (e.g., absence of residual solvent peaks in H-NMR at 7–8 ppm) .

Advanced: What advanced techniques are used for structural elucidation of this compound?

Answer:

- X-ray crystallography: Single-crystal analysis confirms stereochemistry and hydrogen-bonding patterns in the urea moiety. For example, analog studies show intermolecular N–H···O interactions stabilizing the crystal lattice .

- DFT calculations: Validate electronic properties (e.g., charge distribution on difluorophenyl groups) and predict reactivity .

- 2D NMR (COSY, HSQC): Resolve overlapping signals in aromatic regions (e.g., distinguishing 3,4-difluorophenyl protons) .

Advanced: How can researchers design assays to evaluate the pharmacological activity of this compound?

Answer:

- In vitro enzyme inhibition: Screen against target enzymes (e.g., kinases or proteases) using fluorescence-based assays. For example, analogs with urea groups show TNF-α inhibitory activity at IC values <10 μM .

- Cell viability assays: Test antitumor activity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7), using dose ranges of 1–100 μM. Include positive controls (e.g., doxorubicin) and validate results with flow cytometry for apoptosis markers .

Advanced: How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

Answer:

- Modify substituents: Replace 4-methoxyphenethyl with electron-withdrawing groups (e.g., nitro or trifluoromethyl) to enhance binding affinity. For example, trifluoromethyl-pyrazole analogs show improved metabolic stability .

- Tetrazole ring substitution: Introduce bulkier groups (e.g., tert-butyl) at the tetrazole N1-position to modulate lipophilicity and bioavailability .

- Pharmacophore modeling: Use software like Schrödinger Suite to identify critical hydrogen-bond donors (urea NH) and acceptors (tetrazole N) .

Advanced: How should researchers address contradictions in bioactivity data across studies?

Answer:

- Replicate experiments: Control variables such as solvent (DMSO purity), cell passage number, and incubation time.

- Theoretical alignment: Reconcile discrepancies by referencing molecular docking results or kinetic studies (e.g., competitive vs. non-competitive inhibition mechanisms) .

- Meta-analysis: Compare data with structurally related compounds (e.g., 5-(4-chlorophenyl)-1H-pyrazole derivatives) to identify trends in substituent effects .

Advanced: What strategies ensure stability during formulation studies?

Answer:

- Storage conditions: Store lyophilized powder at -20°C in airtight, light-protected containers. For liquid formulations, use pH 7.4 phosphate buffer with 0.01% sodium azide to prevent microbial growth .

- Accelerated stability testing: Expose samples to 40°C/75% RH for 6 months and monitor degradation via HPLC. Urea derivatives are prone to hydrolysis; consider cyclodextrin encapsulation to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.